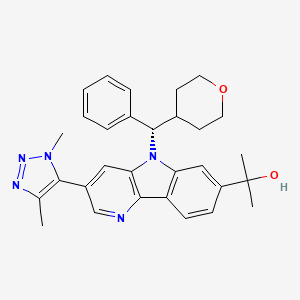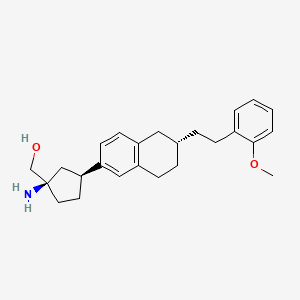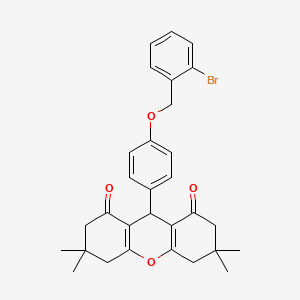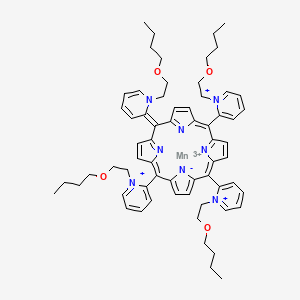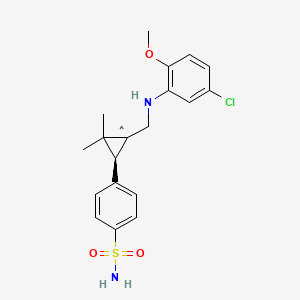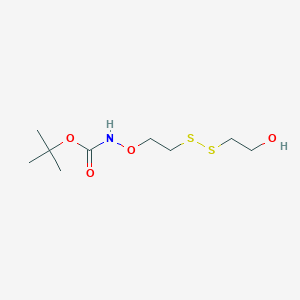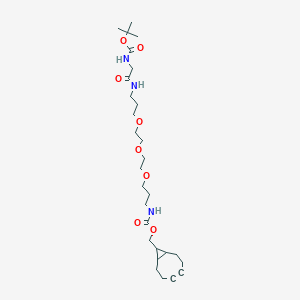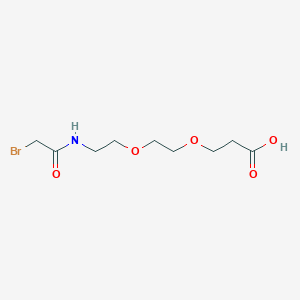
Bromoacetamido-PEG2-Acid
Overview
Description
Bromoacetamido-PEG2-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG2-Acid is synthesized through a series of chemical reactions involving the introduction of a bromoacetamide group and a terminal carboxylic acid onto a PEG backbone. The bromide group is introduced via bromination, and the carboxylic acid is typically introduced through esterification followed by hydrolysis. The reaction conditions often involve the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as bromination, esterification, hydrolysis, and purification through techniques like chromatography and crystallization.
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a very good leaving group, making it highly reactive in nucleophilic substitution reactions. .
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols and amines are commonly used. .
Amide Bond Formation: Activators like EDC or HATU are used to facilitate the reaction between the carboxylic acid and primary amines. .
Major Products Formed:
Scientific Research Applications
Bromoacetamido-PEG2-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers. .
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility, stability, and bioavailability
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents. .
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG2-Acid involves its ability to undergo nucleophilic substitution and form stable amide bonds. The bromide group acts as a leaving group, allowing nucleophiles to attack and replace it. The terminal carboxylic acid reacts with primary amines to form amide bonds, which are stable and resistant to hydrolysis .
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as thiols and amines, facilitating their attachment to the PEG backbone
Amide Bond Formation: Involves the reaction between the carboxylic acid and primary amines, forming stable amide bonds that enhance the stability and functionality of the resulting compounds
Comparison with Similar Compounds
Bromoacetamido-PEG3-Acid: Similar to Bromoacetamido-PEG2-Acid but with an additional ethylene glycol unit, providing increased solubility and flexibility
Bromoacetamido-PEG4-Acid: Contains two additional ethylene glycol units, further enhancing solubility and flexibility
Bromoacetamido-PEG5-Acid: With three additional ethylene glycol units, it offers even greater solubility and flexibility compared to this compound
Uniqueness: this compound is unique due to its optimal balance of solubility, reactivity, and stability. The presence of the bromide group and terminal carboxylic acid allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO5/c10-7-8(12)11-2-4-16-6-5-15-3-1-9(13)14/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANHFIJCGRNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191917 | |
| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-44-0 | |
| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


